![molecular formula C18H17F3N4O2S B2919178 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034372-78-4](/img/structure/B2919178.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include information about its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes information about the compound’s melting point, boiling point, solubility, density, and other physical properties. It can also include information about its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity .Scientific Research Applications
Metal Coordination and Supramolecular Structures
Research on derivatives of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has shown potential in metal coordination and the formation of supramolecular structures. Studies have reported on the molecular and supramolecular structures of related sulfonamide derivatives, highlighting their potential as ligands for metal coordination. These compounds exhibit interesting hydrogen bonding patterns and π-π stacking interactions, which are crucial for supramolecular assembly and the creation of complex structures (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Catalysis
Another significant application involves the use of pyridinesulfonamide derivatives in catalytic processes. For instance, Cp*Ir(pyridinesulfonamide)Cl precatalysts have been assessed for their efficiency in the transfer hydrogenation of ketones, showing that these complexes can be utilized in catalysis under air without the need for basic additives or halide abstractors, thus simplifying the reaction conditions and increasing their practicality in organic synthesis (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).
Biological Activity
Derivatives of the compound have also been explored for their biological activity. The synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications, have been documented. This research underscores the potential of these compounds as antibacterial agents, expanding the scope of their scientific applications (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Electro-Optic and Nonlinear Optical Response
The compound's derivatives have been examined for their electro-optic and nonlinear optical responses. This research highlights the importance of molecular architecture and film growth methods on the microstructure and optical/electrooptic response of thin films, suggesting the compound's derivatives as potential materials for electro-optic applications (A. Facchetti, L. Beverina, M. E. van der Boom, et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including enhanced bioavailability .
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a trifluoromethyl group can enhance the compound’s lipophilicity, which can impact its chemical reactivity, physico-chemical behavior, and biological activity . Furthermore, the compound’s interaction with its environment can be influenced by factors such as pH, temperature, and the presence of other molecules .
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c19-18(20,21)17-3-1-14(2-4-17)13-28(26,27)24-9-10-25-12-16(11-23-25)15-5-7-22-8-6-15/h1-8,11-12,24H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSLLVUACSTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919095.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)
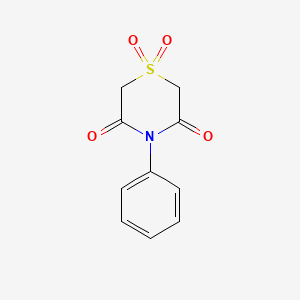
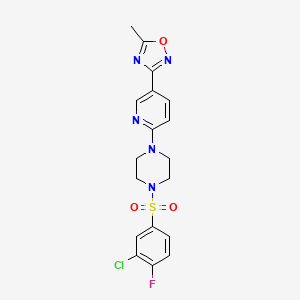
![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)
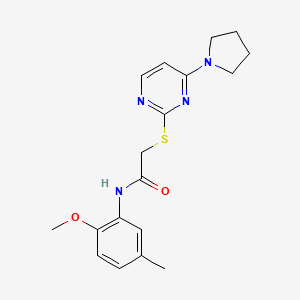
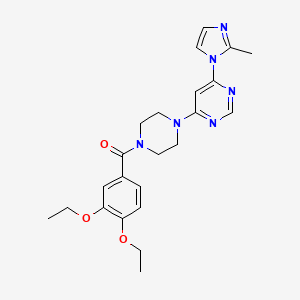

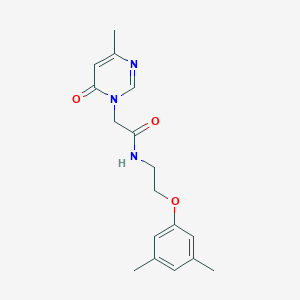
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2919113.png)
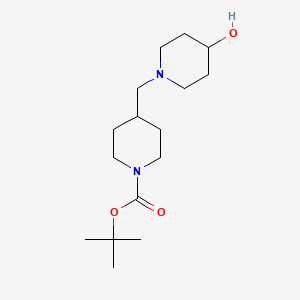
![3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2919115.png)
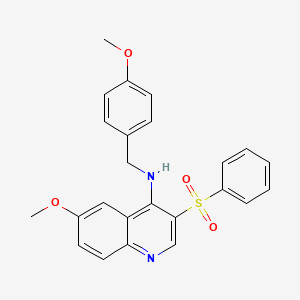
![N-(3,4-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2919117.png)